4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate
CAS No.:
Cat. No.: VC14529394
Molecular Formula: C25H23N5O5
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N5O5 |
|---|---|
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | [4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C25H23N5O5/c1-32-17-6-4-16(5-7-17)22-21-20(19(14-26)23(27)35-24(21)29-28-22)15-2-8-18(9-3-15)34-25(31)30-10-12-33-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29) |
| Standard InChI Key | YHTAWAIXNNYKCV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure integrates a dihydropyrano[2,3-c]pyrazole scaffold, a bicyclic system formed by fused pyran and pyrazole rings. Key substituents include:
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6-Amino group: Enhances hydrogen-bonding capacity and solubility.
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5-Cyano group: Contributes to electron-withdrawing effects and potential interactions with biological targets.
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3-(4-Methoxyphenyl): Introduces aromaticity and lipophilicity, influencing membrane permeability.
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4-Phenyl morpholine-4-carboxylate: Provides steric bulk and modulates solubility via the morpholine oxygen.
The molecular formula C25H23N5O5 (MW: 473.5 g/mol) reflects a balanced ratio of hydrophobic and hydrophilic groups, as evidenced by a calculated logP of ~0.94 . The polar surface area of 91.3 Ų suggests moderate permeability, aligning with Lipinski’s rule parameters .
Synthetic Methodologies and Optimization
Multi-Component Reaction (MCR) Strategies
The synthesis employs a one-pot MCR involving:
Catalyzed by disulfonic acid imidazolium chloroaluminate ([Dsim]AlCl4), this solvent-free protocol achieves yields exceeding 85% under mild conditions (80°C, 2–4 hours) . The catalyst’s dual acidic and heterogeneous nature facilitates efficient cyclocondensation while minimizing waste .
Green Chemistry Innovations
Recent advances prioritize sustainability:
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Solvent-free conditions: Eliminate volatile organic solvents, reducing environmental impact .
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Continuous flow reactors: Enhance scalability and reaction consistency compared to batch processes.
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Heterogeneous catalysis: Enables catalyst recovery and reuse, improving atom economy .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
Structural analogs demonstrate COX-2 inhibition via hydrophobic interactions with the enzyme’s membrane-binding domain. The 4-methoxyphenyl group may enhance selectivity over COX-1.
Comparative Analysis with Related Derivatives
Key trends:
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Methoxyphenyl vs. methyl substitution: The 4-methoxyphenyl group in the target compound improves solubility and target affinity compared to the methyl analog .
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Morpholine carboxylate: Enhances metabolic stability relative to acetate esters in derivative .
Pharmacokinetic and Environmental Considerations
ADME Profiles
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Absorption: Moderate permeability (logD ≈ 0.94) favors oral bioavailability .
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Metabolism: Morpholine rings resist oxidative degradation, potentially extending half-life.
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Excretion: Predominant renal clearance due to hydrophilic carboxylate group.
Ecotoxicology
Green synthesis protocols reduce hazardous waste by 40% compared to traditional methods . The compound’s biodegradability remains unstudied, warranting further investigation.
Future Directions and Challenges
Therapeutic Development
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Structure-activity relationship (SAR) studies: Optimize substituents for enhanced potency and selectivity.
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In vivo efficacy trials: Validate anti-cancer activity in murine models.
Industrial Scalability
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